molecular formula C12H11N3O2S B113112 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 857200-26-1

4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No.: B113112
CAS No.: 857200-26-1
M. Wt: 261.3 g/mol
InChI Key: DOPXFPSWBAHAIR-UHFFFAOYSA-N
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Description

4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid is a versatile organic compound with a molecular formula of C11H10N4O2S. It serves as a building block for various chemical transformations, making it valuable in synthetic chemistry. The compound features a pyrimidine ring substituted with an anilino group, a methylthio group, and a carboxylic acid group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.

    Introduction of the Anilino Group: The anilino group is introduced via a nucleophilic aromatic substitution reaction, where an aniline derivative reacts with a halogenated pyrimidine intermediate.

    Addition of the Methylthio Group: The methylthio group is incorporated through a thiolation reaction, often using a methylthiolating agent such as methylthiol or dimethyl disulfide.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically involving the reaction of a suitable precursor with carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) on the anilino moiety, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the anilino or methylthio groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions, depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism.

Comparison with Similar Compounds

  • 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid
  • 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid
  • 4-Anilino-2-(methylthio)pyrimidine-5-carboxylate

Comparison:

  • 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid: Similar structure but with an amino group instead of an anilino group, which may affect its reactivity and biological activity.
  • 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid: The presence of a hydroxy group can influence its solubility and hydrogen bonding capabilities.
  • 4-Anilino-2-(methylthio)pyrimidine-5-carboxylate: The ester form of the compound, which may have different solubility and reactivity compared to the carboxylic acid form.

The uniqueness of 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-anilino-2-methylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-18-12-13-7-9(11(16)17)10(15-12)14-8-5-3-2-4-6-8/h2-7H,1H3,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPXFPSWBAHAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture containing 3.98 g (13.75 mmol) of the product prepared in step 20.1, 34.4 mL (34.4 mmol) of 1N NaOH and 35 mL of ethanol is stirred at room temperature overnight. The ethanol is evaporated off under reduced pressure and the residue is diluted in 100 mL of water. 65 mL of aqueous 1N HCl solution are added and the precipitate formed is drained by suction. The solid is rinsed with water and dried under vacuum. 2.88 g of the expected product are obtained in the form of a beige-coloured solid. Yield=92%.
Quantity
3.98 g
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reactant
Reaction Step One
Name
Quantity
34.4 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

A solution of ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate (4.0 g, prepared according to the reported preparation in Barvian, M.; et al. J. Med. Chem. 2000, 43, 4606) in ethanol (50 mL) was treated with 2 N lithium hydroxide (50 mL) at room temperature for 16 hours. The reaction mixture was washed with ether and then brought to pH 6 via the addition of 1 N hydrochloric acid. The resulting precipitate was collected by filtration, azeotroped with toluene and dried under vacuum to obtain the title compound (2.2 g) having the following physical data.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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